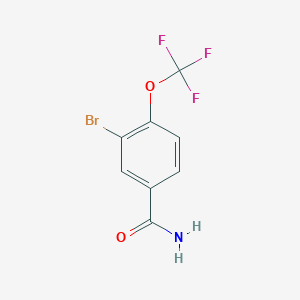

3-Bromo-4-(trifluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-(trifluoromethoxy)benzamide is a compound that is part of a broader class of benzamide derivatives, which are of interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, trifluoromethyl, and benzamide groups are discussed, which can provide insights into the chemical behavior and properties of 3-Bromo-4-(trifluoromethoxy)benzamide.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the introduction of fluorinated substituents to improve pharmacological properties, as seen in the synthesis of a series of 3-benzyl-5-indolecarboxamides . The key step in the synthesis of these compounds can involve diastereoselective alkylation, which is used to establish chirality in the amide substituent, leading to high enantiomeric purity . Although the synthesis of 3-Bromo-4-(trifluoromethoxy)benzamide is not explicitly described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives, providing detailed information about molecular geometry . For instance, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined to crystallize in a triclinic system . Similarly, the crystal structures of 2-bromo-N-(2,4-difluorobenzyl)benzamide and other halogenated benzamides have been elucidated, revealing the influence of halogen substituents on molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of halogen and trifluoromethyl groups. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O leads to both addition-elimination and substitution products, demonstrating the versatility of such compounds in chemical reactions . The reactivity of these compounds can be further explored through their interactions with other chemical species, such as in the formation of organometallic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of halogen atoms and trifluoromethyl groups can significantly affect properties such as melting point, solubility, and reactivity. Theoretical calculations, such as density functional theory (DFT), are often employed to predict these properties and to understand the electronic structure of the compounds . For instance, the antioxidant properties of a benzamide derivative were determined using DPPH free radical scavenging tests, indicating potential biological activity .

科学的研究の応用

The specific methods of application or experimental procedures would depend on the particular synthesis or reaction being carried out, and these can be quite diverse. For detailed information on specific applications, experimental procedures, and outcomes, it would be best to refer to scientific literature or databases that focus on this compound .

Safety And Hazards

特性

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJZOZPUSPCZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650432 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(trifluoromethoxy)benzamide | |

CAS RN |

914636-29-6 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)